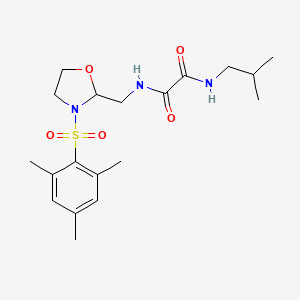

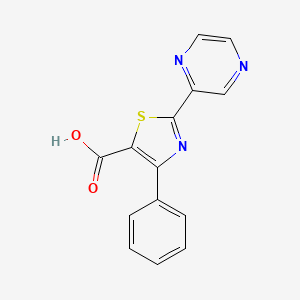

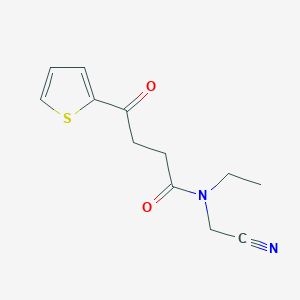

N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, commonly known as Meso Scale Discovery (MSD) assay, is a popular tool used in scientific research to detect and quantify various biomolecules.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay is based on the principle of sandwich immunoassay. The capture antibodies immobilized on the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide plate bind to the biomolecules of interest in the sample, forming a complex. The detection antibodies labeled with electrochemiluminescent tags then bind to the complex, forming a sandwich complex. The electrochemiluminescent tags emit light when an electrical current is applied, which is detected by the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide reader. The intensity of the emitted light is proportional to the amount of biomolecules present in the sample.

Biochemical and Physiological Effects:

N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay has no direct biochemical or physiological effects on the sample or the biomolecules being detected. It is a non-invasive method that does not require any sample preparation or modification.

Advantages and Limitations for Lab Experiments

N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay has several advantages over other immunoassay methods. It has a wide dynamic range, high sensitivity, and specificity. It is also a multiplex assay, allowing the detection of multiple biomolecules in a single sample. N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay is easy to use, requires minimal sample volume, and has a short assay time. However, N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay has some limitations, including the cost of the assay, the need for specialized equipment, and the requirement for specific antibodies.

Future Directions

The future directions of N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay include the development of new capture and detection antibodies for the detection of novel biomolecules. The assay can also be further optimized for high-throughput screening and automation. The integration of N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay with other technologies, such as microfluidics and nanotechnology, can also lead to new applications in scientific research.

Synthesis Methods

The synthesis of N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay involves the preparation of the capture antibodies and detection antibodies. The capture antibodies are immobilized on the surface of the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide plate, while the detection antibodies are labeled with electrochemiluminescent tags. The assay is carried out by adding the sample to the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide plate, where the biomolecules of interest bind to the capture antibodies. The detection antibodies are then added, which bind to the biomolecules, forming a sandwich complex. The electrochemiluminescent tags on the detection antibodies emit light when an electrical current is applied, which is detected by the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide reader.

Scientific Research Applications

N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay has a wide range of applications in scientific research, including biomarker discovery, drug development, and disease diagnosis. It is commonly used to detect and quantify cytokines, chemokines, growth factors, and other biomolecules in various biological samples, such as serum, plasma, and tissue lysates. N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay is also used to measure the efficacy of drugs in preclinical and clinical studies.

properties

IUPAC Name |

N'-(2-methylpropyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5S/c1-12(2)10-20-18(23)19(24)21-11-16-22(6-7-27-16)28(25,26)17-14(4)8-13(3)9-15(17)5/h8-9,12,16H,6-7,10-11H2,1-5H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVBMMLSVSWHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-[(1-cyanocyclopentyl)amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B2950095.png)

![N-({4-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2950101.png)

![Ethyl 5-(([1,1'-biphenyl]-4-carbonyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2950102.png)

![(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2950106.png)

![5-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2950108.png)